molecular formula C14H12BrNO B12965311 (3-(Aminomethyl)phenyl)(4-bromophenyl)methanone hydrochloride

(3-(Aminomethyl)phenyl)(4-bromophenyl)methanone hydrochloride

Cat. No.: B12965311
M. Wt: 290.15 g/mol
InChI Key: QCIHKHPVFYAPCA-UHFFFAOYSA-N
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Description

(3-(Aminomethyl)phenyl)(4-bromophenyl)methanone hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a bromophenyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Aminomethyl)phenyl)(4-bromophenyl)methanone hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-(aminomethyl)phenylboronic acid with 4-bromobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-(Aminomethyl)phenyl)(4-bromophenyl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.

Scientific Research Applications

(3-(Aminomethyl)phenyl)(4-bromophenyl)methanone hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3-(Aminomethyl)phenyl)(4-bromophenyl)methanone hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromophenyl moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    (4-Bromophenyl)(phenyl)methanone: This compound shares the bromophenyl methanone structure but lacks the aminomethyl group.

    (3-(Aminomethyl)phenyl)(phenyl)methanone: Similar to the target compound but without the bromine atom.

Uniqueness: (3-(Aminomethyl)phenyl)(4-bromophenyl)methanone hydrochloride is unique due to the presence of both the aminomethyl and bromophenyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

[3-(aminomethyl)phenyl]-(4-bromophenyl)methanone

InChI

InChI=1S/C14H12BrNO/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16/h1-8H,9,16H2

InChI Key

QCIHKHPVFYAPCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)CN

Origin of Product

United States

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